molecular formula C8H3F5O2 B2776389 3,6-Difluoro-2-(trifluoromethyl)benzoic acid CAS No. 111595-72-3

3,6-Difluoro-2-(trifluoromethyl)benzoic acid

Cat. No.: B2776389
CAS No.: 111595-72-3
M. Wt: 226.102
InChI Key: XVGYJKAQCACKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Difluoro-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H3F5O2 and a molecular weight of 226.1 g/mol . This compound is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzoic acid core. It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-(trifluoromethyl)benzoic acid typically involves the fluorination of a suitable benzoic acid derivative. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow fluorination, where the reactants are passed through a reactor under controlled conditions to achieve high yields and purity. The use of catalysts and optimized reaction parameters ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,6-Difluoro-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the trifluoromethyl group enhance the compound’s binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Uniqueness: 3,6-Difluoro-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,6-difluoro-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-3-1-2-4(10)6(8(11,12)13)5(3)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGYJKAQCACKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.